molecular formula C6H4Cl2O3 B2662937 2,4-Dichlorobenzene-1,3,5-triol CAS No. 101328-98-7

2,4-Dichlorobenzene-1,3,5-triol

Cat. No.: B2662937
CAS No.: 101328-98-7
M. Wt: 195
InChI Key: OXFSQPNNFYAWJI-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzene-1,3,5-triol is a chemical compound with the molecular formula C6H4Cl2O3. It is characterized by the presence of two chlorine atoms and three hydroxyl groups attached to a benzene ring. This compound is known for its white crystalline solid form and limited solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzene-1,3,5-triol can be synthesized through the chlorination of corresponding phenols. The reaction typically involves the use of chlorine gas in the presence of a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the chlorination of phenolic compounds in reactors designed to handle large volumes and ensure safety measures are in place to manage the reactive chlorine gas .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzene-1,3,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dichlorobenzene-1,3,5-triol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities due to its structural similarity to naturally occurring phenolic compounds.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of dyes, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzene-1,3,5-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichlorobenzene-1,3,5-triol is unique due to the combination of two chlorine atoms and three hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2,4-dichlorobenzene-1,3,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3/c7-4-2(9)1-3(10)5(8)6(4)11/h1,9-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFSQPNNFYAWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1O)Cl)O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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